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molecular formula C11H14N2O4 B8445076 5-(2-Dimethylaminoethoxy)-2-nitrobenzaidehyde

5-(2-Dimethylaminoethoxy)-2-nitrobenzaidehyde

Cat. No. B8445076
M. Wt: 238.24 g/mol
InChI Key: USLPRYCBDKMZGO-UHFFFAOYSA-N
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Patent
US06627650B2

Procedure details

10 mmol of 5-hydroxy-2-nitrobenzaldehyde dissolved in dimethylformamide are added dropwise to 20 mmol of potassium carbonate suspended in a mixture of dimethyl-formamide and isopropyl ether, and then the reaction mixture is heated at reflux for 2 hours. After the mixture has returned to ambient temperature, 10 mmol of 2-chloro-N,N-dimethylethanamine hydrochloride are added dropwise, and then the reaction mixture is heated at reflux again for one night. After returning to ambient temperature, the mixture is filtered and the solvents of the filtrate are evaporated off to yield the expected product in the form of an oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:21][CH2:22][N:23]([CH3:25])[CH3:24]>CN(C)C=O.C(OC(C)C)(C)C>[CH3:24][N:23]([CH3:25])[CH2:22][CH2:21][O:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
Cl.ClCCN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
has returned to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux again for one night
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvents of the filtrate are evaporated off

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC=1C=CC(=C(C=O)C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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